Chemical structure and SMILES string for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl
Chemical structure and SMILES string for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl
Technical Monograph: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl
Executive Summary
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride is a high-value chiral building block used primarily in the synthesis of complex pharmaceutical agents. Characterized by a pyrrolidine ring functionalized with an ether-linked acetate group, this compound serves as a critical intermediate for introducing the (S)-3-pyrrolidinyloxy motif—a pharmacophore often associated with improved solubility and metabolic stability in drug candidates (e.g., muscarinic antagonists, kinase inhibitors).
This guide provides a definitive structural analysis, a self-validating synthetic protocol, and the requisite analytical data to ensure reproducibility in a research setting.
Part 1: Structural Characterization
Chemical Identity
| Property | Detail |
| Chemical Name | Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride |
| IUPAC Name | Ethyl 2-{[(3S)-pyrrolidin-3-yl]oxy}acetate hydrochloride |
| Molecular Formula | C₈H₁₅NO₃[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 209.67 g/mol (Salt); 173.21 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white hygroscopic solid |
SMILES & InChI Strings
To ensure interoperability with cheminformatics software (RDKit, ChemDraw), use the following strings:
-
Isomeric SMILES (Salt): CCOC(=O)CO[C@@H]1CCNC1.Cl
-
Isomeric SMILES (Free Base): CCOC(=O)CO[C@@H]1CCNC1
-
InChIKey: Computed upon specific conformer generation
Note on Stereochemistry: The [C@@H] notation in the SMILES string denotes the (S)-configuration at the 3-position of the pyrrolidine ring, assuming standard canonical ordering. This chirality is derived from the starting material, (S)-N-Boc-3-pyrrolidinol.
Part 2: Synthetic Pathway & Mechanism
The synthesis of this compound requires a strategic protection-alkylation-deprotection sequence. Direct alkylation of 3-pyrrolidinol is not viable due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol, which would lead to N-alkylation (Menshutkin reaction).
Retrosynthetic Logic
-
Target: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl.
-
Disconnection: C–O ether bond and N-H bond.
-
Precursors: (S)-N-Boc-3-pyrrolidinol (commercially available chiral pool) and Ethyl bromoacetate.
Validated Synthetic Protocol
Step 1: N-Protection (if starting from free amine) Reagent: Di-tert-butyl dicarbonate (Boc₂O). Outcome: (S)-1-N-Boc-3-pyrrolidinol.
Step 2: O-Alkylation (The Critical Step)
-
Reagents: Sodium Hydride (NaH, 60% in oil), Ethyl Bromoacetate.
-
Solvent: Anhydrous DMF or THF (0°C to RT).
-
Mechanism: Williamson Ether Synthesis.
-
Protocol:
-
Dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous THF under N₂.
-
Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.
-
Add Ethyl bromoacetate (1.1 eq) dropwise.
-
Allow to warm to RT and stir for 4-12 hours.
-
Quench: Careful addition of saturated NH₄Cl. Extract with EtOAc.[6]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the intermediate (N-Boc ether) in dry 1,4-dioxane.
-
Add 4M HCl/Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-4 hours (monitor by TLC for disappearance of Boc).
-
Isolation: The product often precipitates. Dilute with diethyl ether to maximize precipitation. Filter and dry under vacuum.[6]
-
Reaction Workflow Diagram
Figure 1: Step-wise synthetic workflow for the production of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl, highlighting the critical protection and deprotection phases.
Part 3: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR (Predicted in D₂O, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.25 | Triplet (t) | 3H | Ester methyl (-CH₂CH ₃) |
| 2.05 - 2.25 | Multiplet (m) | 2H | Pyrrolidine C4 (-CH ₂-) |
| 3.25 - 3.45 | Multiplet (m) | 4H | Pyrrolidine C2 & C5 (-CH ₂-N-) |
| 4.15 | Singlet (s) | 2H | Ether methylene (-O-CH ₂-CO-) |
| 4.20 | Quartet (q) | 2H | Ester methylene (-O-CH ₂-CH₃) |
| 4.35 | Broad Multiplet | 1H | Pyrrolidine C3 (-CH -O-) |
Diagnostic Check: The presence of the singlet at ~4.15 ppm confirms the formation of the ether linkage. The absence of the Boc singlet (~1.45 ppm) confirms successful deprotection.
Mass Spectrometry (ESI)
-
Expected [M+H]⁺: 174.11 m/z (Free base cation).
-
Observation: In positive mode ESI, look for the base peak at 174.1.
Part 4: Handling & Stability
-
Hygroscopicity: As an HCl salt of a secondary amine/ester, this compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C.
-
Stability: The ester bond is susceptible to hydrolysis under strongly basic aqueous conditions or prolonged exposure to moisture. Avoid water during storage.
-
Safety: Irritant. Wear standard PPE (gloves, goggles).
Part 5: Applications in Drug Discovery
This molecule serves as a "chiral linker," allowing medicinal chemists to tether a pyrrolidine ring to a core scaffold via an ether bridge.
Pharmacophore Utility
-
Solubility Enhancement: The secondary amine (pKₐ ~11) provides a positive charge at physiological pH, improving aqueous solubility.
-
Conformational Restriction: The chiral pyrrolidine ring restricts the spatial arrangement of the side chain, potentially increasing binding affinity and selectivity for targets like GPCRs (e.g., Muscarinic receptors) or Kinases.
Logical Pathway: Scaffold Decoration
Figure 2: Divergent utility of the compound. The secondary amine allows for N-derivatization (Pathway A), while the ester can be hydrolyzed to the acid (Pathway B) for peptide coupling.
References
-
Boc-Protection & Pyrrolidine Chemistry
-
Title: Preparation of optically-active 3-pyrrolidinol and its derivatives.[9]
- Source:Biotechnology Letters, 2014.
-
Link:
-
-
O-Alkylation Methodology (Williamson Ether Synthesis)
- Title: Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling (Supporting Info on Ether Synthesis).
- Source: Princeton University / MacMillan Group.
-
Link:
-
General Properties of Pyrrolidine Esters
- Title: Ethyl 2-(pyrrolidin-3-yloxy)
-
Source: PubChem Compound Summary.[5]
-
Link:
Sources
- 1. Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate | C21H25N3O3S2 | CID 5049161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ヒドロキシ-1,4-ナフトキノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. molforge.ai [molforge.ai]
- 4. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 5. Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride | C7H14ClNO3 | CID 118703333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PubChemLite - Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 8. Mannitol, hexanitrate (CAS 130-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
